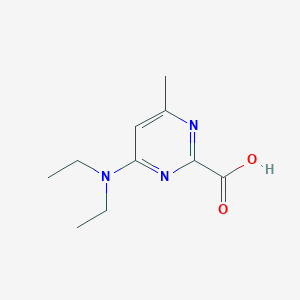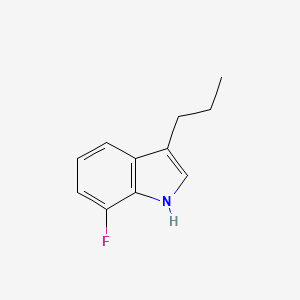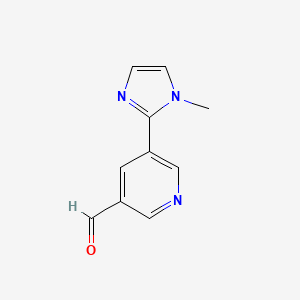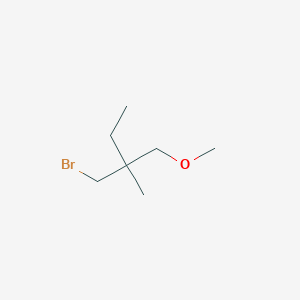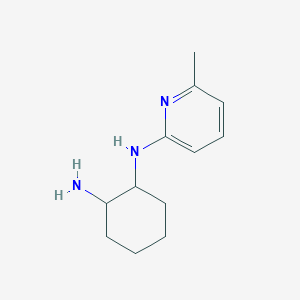
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
The synthesis of N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine involves several steps. One common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclohexane-1,2-diamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux for several hours, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Aplicaciones Científicas De Investigación
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine is used in various scientific research fields, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. It can bind to metal ions and form complexes, which can then participate in various catalytic processes. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine can be compared to other similar compounds such as:
1,2-Cyclohexanediamine: This compound has a similar cyclohexane backbone but lacks the pyridine ring.
6-Methyl-2-pyridinecarboxaldehyde: This compound contains the pyridine ring but does not have the cyclohexane moiety.
This compound, trans: This is a stereoisomer of the compound with different spatial arrangement of atoms
This compound stands out due to its unique combination of the pyridine ring and cyclohexane moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C12H19N3/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3,(H,14,15) |
Clave InChI |
VWAAFHGBCXJUPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC2CCCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


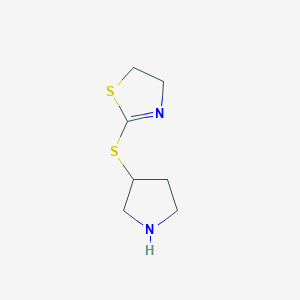
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
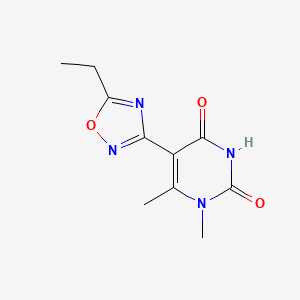
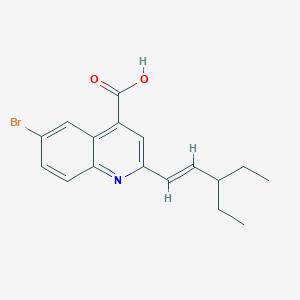
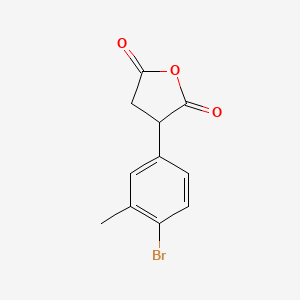
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)


